1-(3-methyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
3-methyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a naphthyloxy group and an acetyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-naphthyloxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-naphthyloxy)acetyl]-1H-pyrazole
- 3-methyl-1H-pyrazole
- 2-naphthyloxyacetic acid
Uniqueness
3-methyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole is unique due to the combination of the naphthyloxy group and the acetyl group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(3-methylpyrazol-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C16H14N2O2/c1-12-8-9-18(17-12)16(19)11-20-15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3 |
InChI Key |
ASPDTVLNHIPYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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